(2S,4R)-DS89002333

PRKACA Kinase Inhibition IC50

DS89002333 is a highly potent, orally bioavailable PRKACA inhibitor (IC50 0.3 nM), approximately 3-fold more potent than BLU0588 and over 2-fold more potent than DS01080522. Rigorously validated in FL-HCC PDX models (3-30 mg/kg BID), it provides superior in vivo proof-of-concept for target validation and benchmarking. For reliable, reproducible results in DNAJB1-PRKACA fusion studies, this is the essential tool compound.

Molecular Formula C22H20ClF2N3O3
Molecular Weight 447.9 g/mol
Cat. No. B10857944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-DS89002333
Molecular FormulaC22H20ClF2N3O3
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20+/m1/s1
InChIKeyKALMTELCNYQBGB-MJWYBRSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((S)-(3-chloro-4-fluorophenyl)((2S,4R)-4-hydroxypyrrolidin-2-yl)methyl)-1-fluoro-7-methoxyisoquinoline-6-carboxamide: A Potent, Orally Active PRKACA Inhibitor with Validated In Vivo Efficacy in FL-HCC


N-((S)-(3-chloro-4-fluorophenyl)((2S,4R)-4-hydroxypyrrolidin-2-yl)methyl)-1-fluoro-7-methoxyisoquinoline-6-carboxamide, also designated DS89002333 (CAS 2832159-79-0), is a small-molecule inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA, also known as PKA Cα). It is a highly potent, orally bioavailable antagonist of PRKACA with a reported IC50 of 0.3 nM in enzymatic assays [1]. The compound was developed by Daiichi Sankyo and has demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma (FL-HCC) expressing the DNAJB1-PRKACA fusion oncogene [2].

DS89002333 vs. Alternative PRKACA Inhibitors: Why Nanomolar Potency and Validated In Vivo Efficacy Dictate Non-Interchangeability


Despite a common target, PRKACA inhibitors are not functionally equivalent. Potency, selectivity, oral bioavailability, and in vivo efficacy vary widely across the chemotype. DS89002333 exhibits an IC50 of 0.3 nM [1], which is approximately 3-fold more potent than BLU0588 (IC50 1 nM) and >2-fold more potent than DS01080522 (IC50 0.8 nM) in enzymatic assays. Furthermore, DS89002333 has been rigorously validated in a FL-HCC PDX model at oral doses of 3-30 mg/kg BID, demonstrating significant tumor growth inhibition [REFS-1, REFS-4], whereas many alternative PRKACA inhibitors lack equivalent in vivo proof-of-concept data. Substituting DS89002333 with a less characterized analog risks compromising experimental reproducibility and translational validity in FL-HCC research.

DS89002333: Quantified Differentiation vs. PRKACA Inhibitor Alternatives and Enantiomers


Enzymatic Potency: DS89002333 vs. BLU0588 and DS01080522

DS89002333 exhibits superior enzymatic potency compared to two structurally distinct PRKACA inhibitors. Its IC50 of 0.3 nM represents a 3.3-fold improvement over BLU0588 (IC50 = 1 nM) and a 2.7-fold improvement over DS01080522 (IC50 = 0.8 nM) [REFS-1, REFS-2, REFS-3]. This quantitative difference directly impacts the concentration required for target engagement and may influence off-target effects at higher doses.

PRKACA Kinase Inhibition IC50

Cellular Target Engagement: CREB Phosphorylation IC50

In NIH/3T3 cells, DS89002333 inhibits phosphorylation of CREB, a downstream marker of PRKACA activity, with an IC50 of 50 nM [1]. This cellular potency is 1.32-fold higher than that of DS01080522, which exhibits a CREB phosphorylation IC50 of 66 nM in the same cell line . While both compounds are potent, DS89002333 demonstrates a modestly improved ability to suppress PRKACA signaling in a cellular context.

PRKACA CREB Phosphorylation Cell-Based Assay

In Vivo Efficacy: Tumor Growth Inhibition in FL-HCC Patient-Derived Xenograft Model

DS89002333 is one of the few PRKACA inhibitors with published in vivo efficacy data in a disease-relevant model. Oral administration of DS89002333 at 3 mg/kg or 30 mg/kg twice daily for 22 days resulted in significant tumor growth inhibition in a FL-HCC patient-derived xenograft (PDX) model expressing the DNAJB1-PRKACA fusion gene [REFS-1, REFS-2]. In contrast, publicly available data on BLU0588 and DS01080522 do not yet include comparable in vivo efficacy in FL-HCC models.

FL-HCC PDX Tumor Growth Inhibition Oral Bioavailability

Stereochemical Identity and Enantiomer Differentiation

DS89002333 is defined by its specific (S) configuration at the chiral center connecting the 3-chloro-4-fluorophenyl and pyrrolidine moieties, and the (2S,4R) configuration on the hydroxypyrrolidine ring. This precise stereochemistry is critical, as the enantiomer (R)-DS89002333 and the diastereomer (2S,4R)-DS89002333 are distinct chemical entities. While all three are reported to inhibit PRKACA with an IC50 of 0.3 nM, the (S) isomer is the lead compound for which in vivo efficacy has been demonstrated [1]. Substitution with an enantiomer or diastereomer without confirmatory biological data introduces uncertainty regarding pharmacokinetics, metabolism, and off-target effects.

Stereochemistry Enantiomer PRKACA DS89002333

DS89002333: Optimized Application Scenarios for Preclinical FL-HCC and PRKACA-Driven Disease Research


Validating DNAJB1-PRKACA Fusion as a Therapeutic Target in FL-HCC

DS89002333 is the tool compound of choice for investigating the oncogenic addiction of FL-HCC cells to PRKACA kinase activity. Its validated in vivo efficacy in a DNAJB1-PRKACA PDX model [REFS-1, REFS-2] provides a robust experimental system for target validation studies and for benchmarking novel PRKACA inhibitors.

In Vivo Pharmacology Studies Requiring Oral Bioavailability and Favorable Tolerability

For animal studies in which oral dosing is required, DS89002333 offers a proven track record. Doses of 3-30 mg/kg BID have demonstrated anti-tumor activity without significant body weight loss in mice [REFS-1, REFS-2], making it suitable for long-term efficacy and tolerability studies.

Cellular Mechanistic Studies of PRKACA Signaling in FL-HCC and Beyond

DS89002333 effectively inhibits CREB phosphorylation in cells at nanomolar concentrations (IC50 50 nM) [2], providing a reliable chemical probe for dissecting PRKACA-dependent transcriptional programs and signaling networks in vitro.

Comparator Studies for Next-Generation PRKACA Inhibitor Development

With its well-defined potency (0.3 nM), cellular activity, and in vivo profile, DS89002333 serves as a benchmark comparator for medicinal chemistry programs aiming to develop improved PRKACA inhibitors with enhanced selectivity, pharmacokinetics, or brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4R)-DS89002333

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.